Cytarabine-13C3: A Technical Guide for Advanced Research
Cytarabine-13C3: A Technical Guide for Advanced Research
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Cytarabine (B982) is a potent antimetabolite chemotherapeutic agent widely used in the treatment of hematological malignancies, particularly acute myeloid leukemia (AML) and lymphomas.[1][2] This technical guide focuses on Cytarabine-13C3, a stable isotope-labeled analogue of Cytarabine. Due to its distinct mass, Cytarabine-13C3 serves as an ideal internal standard for quantitative bioanalytical assays, primarily those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] Its application is critical for accurate pharmacokinetic, metabolic, and toxicokinetic studies, ensuring data reliability in preclinical and clinical drug development. This document details its chemical structure, provides exemplary experimental protocols for its use, and outlines the metabolic pathway of its parent compound, Cytarabine.
Core Concepts: Cytarabine-13C3
Cytarabine-13C3 is a synthetic version of Cytarabine where three carbon atoms in the pyrimidine (B1678525) ring have been replaced with the heavy isotope, carbon-13 (¹³C).[5][6] This substitution increases the molecular weight by three Daltons without significantly altering the chemical properties or chromatographic behavior of the molecule.[4] This key feature allows it to be distinguished from the unlabeled (endogenous or administered) Cytarabine by a mass spectrometer, while co-eluting during chromatographic separation.[4] Consequently, it is an invaluable tool for correcting variations in sample preparation and instrument response, making it the gold standard for an internal standard in quantitative mass spectrometry-based bioanalysis.[3][7]
Chemical Structure and Properties
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Chemical Name: 4-amino-1-β-D-arabinofuranosyl-2(1H)-pyrimidinone-4,5,6-¹³C₃[3]
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Alternate Names: Ara-C-¹³C₃, 1-β-D-Arabinofuranosylcytosine-¹³C₃[3]
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Molecular Formula: C₆[¹³C]₃H₁₃N₃O₅[5]
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Molecular Weight: ~246.2 g/mol [5]
Below is a two-dimensional representation of the Cytarabine-13C3 structure, highlighting the isotopically labeled carbon atoms.
Caption: Chemical structure of Cytarabine-13C3.
Experimental Protocols and Data
Quantitative Analysis of Cytarabine in Human Plasma via LC-MS/MS
This protocol describes a validated method for quantifying Cytarabine in human plasma, a critical procedure in clinical trials. The method's robustness relies on Cytarabine-13C3 as an internal standard (IS).
Experimental Workflow Diagram
Caption: Bioanalytical workflow for Cytarabine quantification.
Detailed Methodology:
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Blood Collection and Stabilization: Due to the presence of cytidine deaminase in plasma which degrades Cytarabine, blood samples must be collected in tubes containing a stabilizing agent like tetrahydrouridine.[8]
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Plasma Preparation: Centrifuge the stabilized whole blood to separate the plasma.
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Sample Aliquoting: Transfer a small, precise volume of plasma (e.g., 50 µL) into a clean microcentrifuge tube.[8]
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Internal Standard Spiking: Add a known concentration of Cytarabine-13C3 solution to the plasma sample.
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Protein Precipitation: Add a protein precipitation solvent, such as cold acetonitrile, to denature and precipitate plasma proteins.
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Separation: Vortex the mixture thoroughly and then centrifuge at high speed (e.g., >12,000 x g) to pellet the precipitated proteins.
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Extraction: Carefully transfer the supernatant, containing Cytarabine and Cytarabine-13C3, to a new tube or a 96-well plate for analysis.
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LC-MS/MS Analysis: Inject the extract into an LC-MS/MS system for separation and detection.
Data Presentation: Typical LC-MS/MS Parameters
The following table summarizes typical parameters for a sensitive and specific LC-MS/MS method for Cytarabine analysis.
| Parameter | Specification | Purpose |
| Chromatography | ||
| HPLC System | Ultra-High Performance Liquid Chromatography (UHPLC) | Provides high-resolution separation.[4] |
| Column | C18 Reversed-Phase or HSS T3 (100 x 2.1 mm, 1.8 µm) | Retains polar compounds like Cytarabine.[8] |
| Mobile Phase | Gradient of aqueous formic acid and acetonitrile | Elutes analytes from the column with good peak shape. |
| Flow Rate | 0.3 - 0.5 mL/min | Standard for analytical-scale columns. |
| Run Time | < 5 minutes | Allows for high-throughput analysis.[8] |
| Mass Spectrometry | ||
| Instrument | Triple Quadrupole Mass Spectrometer | Enables highly selective Multiple Reaction Monitoring (MRM).[8] |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Efficiently ionizes polar molecules like Cytarabine. |
| MRM Transition (Cytarabine) | Q1: m/z 244.0 → Q3: m/z 112.0 | Precursor ion to a specific product ion for quantification.[9] |
| MRM Transition (Cytarabine-13C3) | Q1: m/z 247.0 → Q3: m/z 115.0 | Specific transition for the stable isotope-labeled internal standard. |
| Linearity Range | 0.5 - 500 ng/mL | Defines the accurate quantification range of the assay.[8] |
Mechanism of Action: The Cytarabine Metabolic Pathway
Cytarabine is a prodrug that must be metabolically activated within the cancer cell to exert its cytotoxic effect.[1] Cytarabine-13C3 is presumed to follow the same pathway. The process involves sequential phosphorylation to its active triphosphate form, ara-CTP.
Metabolic Activation Signaling Pathway
Caption: The metabolic activation pathway of Cytarabine.
Pathway Description:
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Cellular Transport: Cytarabine enters the cell primarily through the human equilibrative nucleoside transporter 1 (hENT1).[10]
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Phosphorylation Cascade: Once inside the cell, Cytarabine is sequentially phosphorylated:
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Step 1: Deoxycytidine kinase (dCK) converts Cytarabine to its monophosphate form, ara-CMP. This is the rate-limiting step.[3]
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Step 2: Deoxycytidylate kinase (CMK) further phosphorylates ara-CMP to ara-CDP.[3]
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Step 3: Nucleoside diphosphate (B83284) kinase (NDK) completes the activation by converting ara-CDP to the active metabolite, Cytarabine triphosphate (ara-CTP).[3]
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Cytotoxicity: The active ara-CTP exerts its anticancer effects by two primary mechanisms: it competitively inhibits DNA polymerase, halting DNA replication and repair, and it can be directly incorporated into the DNA strand, leading to chain termination.[1][2] This action is specific to the S phase of the cell cycle.[1][11]
References
- 1. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. caymanchem.com [caymanchem.com]
- 4. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Cytarabine-13C3 | Isotope-Labeled Compounds | | Invivochem [invivochem.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC-MS/MS method for the determination of cytarabine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. medchemexpress.com [medchemexpress.com]
